N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide
Description
N-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core linked to a benzyl group at the N1 position and a thiophene-2-carboxamide moiety via a methylene bridge. This compound belongs to the broader class of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, a scaffold widely explored for its modular synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The triazole ring enhances metabolic stability and enables diverse functionalization, while the aryl amide group contributes to target binding, particularly in anticancer and antimicrobial applications .
Properties
IUPAC Name |
N-[(1-benzyltriazol-4-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(14-7-4-8-21-14)16-9-13-11-19(18-17-13)10-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQFWIMQHPHFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide typically involves the reaction of benzyltriazole with thiophene-2-carboxylic acid. The reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine. The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-carboxamide reduced to thiophene-2-amine.
Substitution: Benzyl-substituted thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, derivatives containing the triazole moiety have shown significant cytotoxicity against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). Specifically, one derivative, 3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one, exhibited potent anticancer activity by inducing early apoptosis and arresting cell cycle progression at the G2/M phase in SW620 cells .
Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-[...]-quinazolin-4(3H)-one | SW620 | 5.2 | Induces apoptosis; G2/M arrest |
| N-(1-benzylpiperidin-4-yl)quinazolin-4-amines | PC-3 | 7.8 | AChE inhibition |
| N-(1-benzylpiperidin-4-yl)quinazolin-4-amines | NCI-H23 | 10.5 | AChE inhibition |
Acetylcholinesterase Inhibition
Another significant application of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide derivatives is their role as acetylcholinesterase inhibitors. These compounds were designed to target acetylcholine esterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. The biological evaluation demonstrated that certain derivatives exhibited potent AChE inhibition comparable to donepezil, a standard treatment for Alzheimer's .
Table 2: AChE Inhibition Potency of Compounds
| Compound | % Inhibition at 10 µM | Reference |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)quinazolin-4-amines | 87% | |
| 3-[...]-quinazolin-4(3H)-one | 75% |
Antioxidant Properties
In addition to their anticancer and enzyme inhibition activities, the triazole-containing compounds have demonstrated significant antioxidant properties through DPPH scavenging assays. This suggests potential applications in protecting cells from oxidative stress, which is relevant in various disease states including cancer and neurodegeneration .
Case Studies and Research Findings
Several case studies have explored the synthesis and biological evaluation of triazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of quinazoline derivatives incorporating the triazole ring and evaluated their anticancer activity against multiple human cancer cell lines. The results indicated that modifications to the triazole structure could enhance cytotoxicity and selectivity towards cancer cells .
- Mechanistic Insights : Research provided insights into the mechanisms by which these compounds exert their biological effects. For instance, docking studies revealed that certain structural features of the triazole ring facilitate strong interactions with AChE, leading to effective inhibition .
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzyltriazole moiety can interact with enzymes and receptors through π-π stacking and hydrogen bonding, while the thiophene ring can participate in electron-donating or electron-withdrawing interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Anticancer Activity of Analogous Compounds
Antimicrobial Activity
- Thiadiazole Derivatives :
Introduction of a 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine group (e.g., compound 24 ) enhanced anti-leishmanial activity (IC50 = 12.20 μM against Leishmania major), surpassing the standard drug glucantime (IC50 = 68.30 μM) . - Nitrothiophene Carboxamides :
Substitution with electron-withdrawing groups (e.g., nitro) on the thiophene ring (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ) improved antibacterial potency, though with variable purity (42–99%) .
Table 2: Antimicrobial Activity of Analogous Compounds
Structural-Activity Relationships (SAR)
Triazole Core : The 1,2,3-triazole ring is essential for metabolic stability and serves as a rigid spacer. Benzyl substitution at N1 enhances lipophilicity and target affinity .
Aryl Amide Group: Thiophene vs. Oxazole/Thiadiazole: Electron-rich thiophene derivatives favor tubulin binding, while oxazole/heteroaryl substitutions improve antiproliferative activity .
Linker Flexibility : The methylene bridge between triazole and aryl amide allows conformational adaptability, critical for target engagement .
Biological Activity
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis and Structure
The compound can be synthesized through various methods involving the reaction of thiophene derivatives with benzyl and triazole moieties. The general structure is characterized by the presence of a thiophene ring linked to a triazole group via a benzyl spacer. The synthesis typically employs techniques such as:
- Click Chemistry : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
- Carboxamide Formation : Using carboxylic acid derivatives to introduce the carboxamide functionality.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating:
- Cytotoxicity : The compound has shown moderate to high cytotoxic effects against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). For instance, studies indicated IC50 values in the micromolar range, suggesting effective growth inhibition.
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. This was evidenced through flow cytometry analyses.
- Apoptosis Induction : Mechanistic studies have revealed that it triggers early apoptosis in cancer cells, as confirmed by caspase activity assays and DNA fragmentation analysis.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been explored for its potential as an acetylcholinesterase (AChE) inhibitor:
- AChE Inhibition : Compounds with similar structural motifs have demonstrated significant inhibition of AChE activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. Docking studies suggest that these compounds interact favorably with the active site of AChE.
- Antioxidant Activity : Some derivatives have shown promising DPPH scavenging effects, indicating their potential as antioxidants.
Research Findings
The following table summarizes key findings from various studies on this compound and related compounds:
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study 1 : In vitro evaluation against a panel of 60 human cancer cell lines showed that certain derivatives exhibited GI50 values ranging from 0.25 to 8.34 µM, indicating potent anticancer activity.
- Case Study 2 : A study focusing on the interaction of similar compounds with tubulin revealed that they effectively inhibited tubulin polymerization with IC50 values significantly lower than standard chemotherapeutics like E7010.
Q & A
Basic: What is the standard synthetic route for N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-carboxamide?
Methodological Answer:
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust click chemistry reaction. Key steps include:
Preparation of a benzyl azide intermediate.
Reaction with a terminal alkyne derivative of thiophene-2-carboxamide under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate).
Purification via column chromatography or preparative TLC using solvent systems like n-hexane/ethyl acetate (50:50) .
Table 1: Representative reaction conditions and yields:
| Azide Source | Alkyne Derivative | Catalyst | Yield (%) |
|---|---|---|---|
| Benzyl azide | Propargyl-thiophene-2-carboxamide | CuSO₄/NaAsc | 75–85% |
Basic: Which analytical techniques are used to characterize this compound?
Methodological Answer:
Structural elucidation employs:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselective triazole formation and substituent integration .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight with <5 ppm error .
- FT-IR : Identifies carbonyl (C=O) and triazole ring vibrations .
Advanced: How can structure-activity relationship (SAR) studies optimize its anticancer activity?
Methodological Answer:
SAR focuses on modifying:
- Arylamide substituents : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance CDK1/Cdc2 inhibition .
- Triazole positioning : 1,4-disubstitution (vs. 1,5) improves binding to kinase active sites .
Table 2: SAR trends for antiproliferative activity (MCF-7 breast cancer cells):
| Substituent | IC₅₀ (nM) | Activity Trend |
|---|---|---|
| Thiophene-2-carboxamide | 46 | Baseline |
| Pyrazole-4-carboxamide | 28 | 1.6× improvement |
| Trifluoromethyl-phenyl | 12 | 3.8× improvement |
Advanced: What computational strategies predict binding modes with CDK1/Cdc2?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) models interactions using:
- MD simulations (AMBER/CHARMM): Assess stability of key hydrogen bonds (e.g., triazole N3 with Lys33) .
Advanced: How are crystallographic challenges addressed during structural determination?
Methodological Answer:
- SHELX suite (SHELXL/SHELXD): Refines high-resolution X-ray data, resolving twinning or disorder via:
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies (e.g., IC₅₀ variations) arise from:
- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters cell permeability .
- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) differ in kinase expression .
Validation steps :
Replicate assays ≥3 times with internal controls.
Cross-validate via orthogonal methods (e.g., Western blot for CDK1 phosphorylation) .
Advanced: What strategies improve solubility for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
